2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidinone core and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with ethylamine to form an intermediate, which is then cyclized to produce the final pyrimidinone structure . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but has a different core structure.
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with an alcohol group instead of the pyrimidinone core.
4-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde: Another compound with a similar side chain but a different core structure.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-11-4-3-10(9-12(11)20-2)5-7-15-14-16-8-6-13(18)17-14/h3-4,6,8-9H,5,7H2,1-2H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGRQMXZKYNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CC(=O)N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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